Product packaging for 1-Benzo[b]thiophen-2-yl-ethanol(Cat. No.:CAS No. 51868-95-2)

1-Benzo[b]thiophen-2-yl-ethanol

Cat. No.: B1276246
CAS No.: 51868-95-2
M. Wt: 178.25 g/mol
InChI Key: UEPZZRRTVYYLEX-UHFFFAOYSA-N
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Description

Historical Context of Benzothiophene (B83047) Derivatives in Chemical Research

The journey of benzothiophene in chemical research began with its discovery in the early 20th century. numberanalytics.com Initially identified as a component of petroleum-related deposits like lignite (B1179625) tar, its potential beyond a naturally occurring compound was soon recognized. rsc.orgwikipedia.org Early research focused on its isolation and the elucidation of its fundamental chemical properties. Over the decades, the development of new synthetic methodologies has been a crucial driver in the expansion of benzothiophene chemistry. tandfonline.comnih.govorganic-chemistry.org These advancements have enabled chemists to create a vast library of substituted benzothiophenes, allowing for the systematic investigation of their structure-activity relationships. researchgate.net

Significance of the Benzo[b]thiophene Core Scaffold in Heterocyclic Chemistry

The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry and materials science. researchgate.netnih.gov This is due to a combination of factors inherent to its bicyclic, aromatic nature. The presence of the electron-rich sulfur atom and the planar structure of the molecule facilitate its binding to various enzymes and receptors. researchgate.net This has made benzothiophene derivatives attractive candidates for the development of new therapeutic agents. researchgate.netnih.gov

Furthermore, the unique electronic properties of the benzo[b]thiophene core have led to its application in the field of organic electronics, including in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The versatility of the scaffold allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its electronic and photophysical properties.

Overview of Academic Research Trajectories for 1-Benzo[b]thiophen-2-yl-ethanol

Academic research on this compound has primarily focused on its synthesis and its potential as an intermediate in the preparation of more complex molecules. For instance, it has been utilized as an intermediate in the synthesis of amino sugar and related sugar derivatives of indolopyrrolocarbazoles, which have been investigated for their antitumor properties. chemicalbook.compharmaffiliates.com

The compound is also recognized as an impurity of Zileuton, a 5-lipoxygenase inhibitor used as an antiasthmatic. chemicalbook.compharmaffiliates.com This has necessitated research into its synthesis and characterization for quality control purposes in the pharmaceutical industry.

A notable area of investigation involves the synthesis of analogues of 1-(benzo[b]thiophen-2-yl)ethanone, a closely related compound, and their evaluation for enhancing bone morphogenetic protein 2 (BMP-2) expression, which is relevant to osteoporosis research. nih.gov While this research focuses on the ketone analogue, it highlights the broader interest in the biological activities of compounds containing the 2-substituted benzo[b]thiophene moiety.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀OS guidechem.comnih.govchembk.com
Molecular Weight 178.25 g/mol guidechem.comnih.gov
CAS Number 51868-95-2 guidechem.comnih.gov
Appearance White crystalline solid chembk.com
pKa 13.95 ± 0.20 (Predicted) guidechem.com
Solubility Soluble in some organic solvents like ethanol (B145695) and dichloromethane chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10OS B1276246 1-Benzo[b]thiophen-2-yl-ethanol CAS No. 51868-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzothiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPZZRRTVYYLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409239
Record name 1-Benzo[b]thiophen-2-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51868-95-2
Record name 1-Benzo[b]thiophen-2-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzo B Thiophen 2 Yl Ethanol and Its Analogues

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing the benzo[b]thiophene system, a necessary precursor for 1-Benzo[b]thiophen-2-yl-ethanol, often rely on established organic reactions. These routes typically involve the step-wise assembly of the bicyclic structure from simpler aromatic and sulfur-containing starting materials.

Multi-step Organic Synthesis Pathways for the Benzothiophene (B83047) System

The construction of the benzo[b]thiophene core is a fundamental aspect of synthesizing the target molecule. rsc.orgnih.gov These multi-step pathways often begin with commercially available or readily prepared benzene (B151609) derivatives. A common strategy involves the reaction of a thiophenol with a suitable two-carbon synthon, followed by cyclization to form the thiophene (B33073) ring fused to the benzene ring. chemicalbook.com The specific reagents and conditions can be varied to introduce different substituents on the aromatic ring, allowing for the synthesis of a wide range of analogues.

One established route involves the reaction of thiophenol with chloroacetic acid to form arylthioacetic acid. chemicalbook.com Subsequent cyclization of this intermediate, often using a dehydrating agent like acetic anhydride, yields 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to afford the parent benzo[b]thiophene. chemicalbook.com Another approach utilizes the intramolecular cyclization of aryl sulfides under various catalytic conditions to form the benzo[b]thiophene ring system. chemicalbook.com

Reduction Reactions for Alcohol Moiety Introduction

The introduction of the ethanol (B145695) moiety at the 2-position of the benzo[b]thiophene ring is a critical step in the synthesis of this compound. This is most commonly achieved through the reduction of a corresponding ketone, namely 2-acetylbenzo[b]thiophene.

A variety of reducing agents can be employed for this transformation. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. uwindsor.ca For enantioselective reductions, which are crucial for producing specific stereoisomers of this compound, chiral reducing agents or catalytic systems are utilized. uwindsor.cawikipedia.org These methods can provide high enantioselectivity, yielding the desired (R)- or (S)-enantiomer. uwindsor.ca Catalytic hydrogenation using transition metal catalysts like ruthenium, rhodium, or iridium in the presence of a chiral ligand is a powerful technique for achieving asymmetric reduction. wikipedia.org Transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in conjunction with a chiral catalyst, is another widely used method. wikipedia.org

Reducing Agent/SystemSubstrateProductKey Features
Sodium Borohydride (NaBH₄)2-Acetylbenzo[b]thiopheneThis compound (racemic)Common, mild, and inexpensive.
Lithium Aluminum Hydride (LiAlH₄)2-Acetylbenzo[b]thiopheneThis compound (racemic)More powerful than NaBH₄.
CBS Catalyst (Corey-Bakshi-Shibata)2-Acetylbenzo[b]thiophene(R)- or (S)-1-Benzo[b]thiophen-2-yl-ethanolHigh enantioselectivity.
Chiral Ruthenium Catalysts2-Acetylbenzo[b]thiophene(R)- or (S)-1-Benzo[b]thiophen-2-yl-ethanolUsed in asymmetric transfer hydrogenation.

Cyclization Methodologies for Benzothiophene Core Construction

The formation of the benzo[b]thiophene ring is a pivotal step, and various cyclization strategies have been developed to achieve this. nih.gov These methods often involve the intramolecular reaction of a substituted benzene derivative containing a sulfur-linked side chain.

One of the most common approaches is the electrophilic cyclization of 2-arylthioaldehydes, -ketones, or -acids. taylorfrancis.com In this method, an intramolecular electrophilic attack on the aromatic ring, followed by dehydration, leads to the formation of the heterocyclic ring. taylorfrancis.com Another strategy involves the reaction of o-halovinylbenzenes with a sulfur source like potassium sulfide. This transition-metal-free method proceeds via a direct SₙAr-type reaction, followed by cyclization and dehydrogenation to yield 2-substituted benzo[b]thiophenes. organic-chemistry.orgorganic-chemistry.org The reactivity of the halogen in the starting material follows the order F > Cl > Br > I. organic-chemistry.org

Furthermore, benzo[b]thiophenes can be synthesized through the ring-closure reaction of substituted thiophenols with alkynylcarboxylates. rsc.org This reaction is often catalyzed by iodine and can be performed under solvent-free conditions. rsc.orgorganic-chemistry.org

Palladium-Catalyzed Coupling Reactions in Benzothiophene Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of benzo[b]thiophenes, offering high efficiency and functional group tolerance. nih.govnih.govresearchgate.net The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly versatile method. rsc.orgwikipedia.orgorganic-chemistry.orglibretexts.org

In the context of benzo[b]thiophene synthesis, a Sonogashira-type cross-coupling reaction between a 2-halothiophenol and a terminal alkyne can be employed. rsc.org This reaction proceeds through the initial coupling of the two starting materials, followed by an intramolecular cyclization to form the benzo[b]thiophene ring. rsc.org This method allows for the synthesis of a wide range of 2-substituted benzo[b]thiophenes in moderate to good yields. rsc.org For instance, the coupling of 2-iodothiophenol (B3069315) with phenylacetylene (B144264) in the presence of a palladium(II) catalyst yields 2-phenylbenzo[b]thiophene. rsc.org

Another palladium-catalyzed approach involves the C-H arylation of electron-rich heteroarenes with aryl halides. organic-chemistry.org This method allows for the direct formation of a carbon-carbon bond between the benzothiophene core and an aryl group.

Reaction TypeStarting MaterialsCatalyst SystemProduct
Sonogashira Coupling2-Iodothiophenol, PhenylacetylenePd(II) catalyst, Cu(I) co-catalyst2-Phenylbenzo[b]thiophene
C-H ArylationBenzo[b]thiophene, Aryl bromidePalladium catalyst, LiO-t-Bu (base)2-Arylbenzo[b]thiophene
Oxidative Cyclization-Alkoxycarbonylation2-(Methylthio)phenylacetylenes, CO, AlcoholPdI₂/KIBenzo[b]thiophene-3-carboxylic esters

Electrophilic Cyclization Strategies for Benzo[b]thiophene Ring Formation

Electrophilic cyclization is a key strategy for the construction of the benzo[b]thiophene ring, particularly for the synthesis of 2,3-disubstituted derivatives. nih.govacs.orgorganic-chemistry.org This approach typically involves the reaction of an o-(1-alkynyl)thioanisole derivative with an electrophile.

A variety of electrophiles have been successfully employed in these reactions, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), p-nitrobenzenesulfenyl chloride, and phenylselenyl chloride. acs.org The reaction of an o-(1-alkynyl)thioanisole with an electrophile leads to the formation of a 2,3-disubstituted benzo[b]thiophene in excellent yields. acs.org This method is compatible with a range of substituents on the alkyne, including aryl, vinyl, and alkyl groups. acs.org

For example, the reaction of o-iodothioanisole with a terminal acetylene (B1199291) in the presence of a palladium catalyst generates the corresponding o-(1-alkynyl)thioanisole intermediate. acs.org Subsequent treatment with an electrophile such as iodine results in the formation of a 3-iodo-2-substituted benzo[b]thiophene. acs.org A notable recent development is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source for the cyclization of o-alkynyl thioanisoles, providing 3-thiomethyl-substituted benzo[b]thiophenes. nih.govorganic-chemistry.org

Wittig Reactions in Benzo[b]thiophene Derivative Synthesis

The Wittig reaction, a Nobel Prize-winning method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide, can also be applied in the synthesis of certain benzo[b]thiophene derivatives. masterorganicchemistry.com While not a direct method for constructing the benzo[b]thiophene core itself, it can be a crucial step in building more complex structures containing this heterocyclic system.

For instance, the Wittig-Horner reaction, a modification of the Wittig reaction using a phosphonate (B1237965) carbanion, has been utilized in the synthesis of 9,10-dihydro-4H-benzo chemicalbook.comnih.govcyclohepta[1,2-b]thiophene-4-one, a key pharmaceutical intermediate. researchgate.net In this synthesis, a Wittig-Horner reaction between a phosphonate and thiophene-2-carboxaldehyde is a key step in constructing the seven-membered ring fused to the benzothiophene core. researchgate.net This demonstrates the utility of the Wittig reaction in elaborating the structure of benzo[b]thiophene-containing molecules.

Biocatalytic and Enantioselective Synthesis

The production of specific stereoisomers (enantiomers) of this compound is crucial for its application in pharmaceuticals. Biocatalytic methods, which use enzymes or whole microbial cells, are highly favored for this purpose due to their high selectivity and environmentally friendly nature.

A primary and effective method for synthesizing chiral this compound is the enantioselective reduction of its corresponding ketone, 2-acetylbenzo[b]thiophene. This process often employs enzymes known as dehydrogenases or reductases.

For example, a short-chain dehydrogenase/reductase sourced from Novosphingobium aromaticivorans has been successfully used for the asymmetric reduction of 2-acetylbenzo[b]thiophene. When the gene for this enzyme was cloned and expressed in Escherichia coli, the purified enzyme converted 2-acetylbenzo[b]thiophene into the (S)-alcohol with over 99% enantiomeric excess and a 98% yield. This enzymatic reaction requires a cofactor, NADPH, which was regenerated using a glucose/glucose dehydrogenase system to ensure the process remains cost-effective.

Similarly, alcohol dehydrogenases (ADHs) from various microorganisms are effective catalysts. A whole-cell biocatalyst system using recombinant E. coli that co-expresses an ADH from Rhodococcus ruber (RrADH) and a glucose dehydrogenase for cofactor regeneration has been shown to efficiently produce (R)-1-benzo[b]thiophen-2-yl-ethanol with high enantiomeric purity.

Employing whole microbial cells for biocatalysis is advantageous as it bypasses the need for enzyme purification and provides a natural system for cofactor regeneration.

Studies have shown that various yeast strains can effectively reduce 2-acetylbenzo[b]thiophene. For instance, Saccharomyces cerevisiae has been identified as a potent biocatalyst for producing (S)-1-benzo[b]thiophen-2-yl-ethanol with high enantiomeric excess. The stereochemical outcome can vary depending on the yeast species; while Saccharomyces cerevisiae yields the (S)-enantiomer, other yeasts like Pichia glucozyma and Candida parapsilosis have been found to produce the (R)-enantiomer. The efficiency of these transformations can be fine-tuned by optimizing reaction conditions such as pH, temperature, and substrate concentration.

Table 1: Whole-Cell Biocatalytic Reduction of 2-Acetylbenzo[b]thiophene

BiocatalystProduct ConfigurationEnantiomeric Excess (ee)
Saccharomyces cerevisiae(S)High
Pichia glucozyma(R)-
Candida parapsilosis(R)-

Data for enantiomeric excess for Pichia glucozyma and Candida parapsilosis is not specified in the provided context.

Kinetic resolution is a biocatalytic technique that separates a mixture of enantiomers by taking advantage of the different reaction rates of each enantiomer with an enzyme.

Lipases are frequently used for the kinetic resolution of racemic alcohols via enantioselective acylation. For racemic this compound, Candida antarctica lipase (B570770) B (CALB) is a commonly used enzyme. mdpi.comnih.gov CALB can selectively acylate one enantiomer, leaving the other unreacted and in high enantiomeric purity. mdpi.com For instance, in the presence of an acyl donor like vinyl acetate, CALB preferentially acylates the (R)-enantiomer, allowing for the isolation of the (S)-enantiomer. mdpi.comnih.gov The effectiveness of this resolution is high, with reported enantiomeric ratios (E) exceeding 200. mdpi.comnih.gov

Table 2: Enzyme-Mediated Kinetic Resolution of Racemic this compound

EnzymeReaction TypeResolved ProductAcyl DonorEnantioselectivity (E)
Candida antarctica Lipase B (CALB)Enantioselective acylation(S)-1-benzo[b]thiophen-2-yl-ethanolVinyl acetate>200

Advanced Synthetic Strategies and Derivatization

Strategies for Regioselective Functionalization of the Benzothiophene (B83047) Ring

Achieving regioselectivity in the functionalization of the benzo[b]thiophene ring is a significant challenge in synthetic chemistry. While functionalization at the C2 position is relatively straightforward due to the higher acidity of the C-H bond, selective modification at the C3 position is considerably more difficult. nih.govnih.gov

Traditional methods for C3-arylation often rely on palladium catalysts in conjunction with coupling partners like aryl halides or boronic acids. nih.gov However, recent advancements have led to the development of metal-free approaches that offer excellent regioselectivity. One such innovative strategy involves the use of readily accessible benzothiophene S-oxides. nih.govnih.govresearchgate.net This method utilizes an interrupted Pummerer reaction mechanism. nih.govresearchgate.netdntb.gov.ua The benzothiophene is first oxidized to the corresponding S-oxide, which then captures a nucleophilic coupling partner (such as a phenol or a silane) and delivers it exclusively to the C3 position. nih.govnih.gov This process operates under mild, metal-free conditions and avoids the need for directing groups, providing a highly efficient route to C3-arylated and C3-alkylated benzothiophenes. nih.govresearchgate.net

Below is a table summarizing various regioselective functionalization strategies for the benzo[b]thiophene core.

PositionStrategyCatalyst/ReagentKey FeaturesReference
C3C-H Arylation/Alkylation via S-oxideMetal-free; uses TFAA or other activatorsComplete C3 regioselectivity; mild conditions; no directing group required. nih.govresearchgate.net nih.govnih.govresearchgate.net
C3Palladium-Catalyzed C-H ArylationPalladium catalysts (e.g., Pd(OAc)2)Couples with aryl halides, boronic acids, etc. nih.gov nih.gov
C2Palladium-Catalyzed C-H ArylationLiO-t-Bu as baseEffective for electron-enriched heteroarenes. organic-chemistry.org organic-chemistry.org
C2, C3HalocyclizationI2, NBS, NCSElectrophilic cyclization of o-thioanisole-substituted ynamides. researchgate.net

Synthesis of Benzo[b]thiophene-Based Hybrid Molecules

The synthesis of hybrid molecules, which combine the benzo[b]thiophene motif with other pharmacologically relevant scaffolds, is a prominent strategy in drug discovery. These hybrid structures can exhibit synergistic activities or novel biological profiles.

One approach involves the creation of benzo[b]thiophene-chalcone hybrids. nih.gov These compounds are typically synthesized through a Claisen-Schmidt condensation reaction between a substituted 2-acetylbenzo[b]thiophene and an appropriate aromatic aldehyde. Another important class of hybrid molecules is the benzo[b]thiophene acylhydrazones. These are prepared by reacting a benzo[b]thiophene-2-carbohydrazide with various aromatic or heteroaromatic aldehydes, leading to a diverse collection of final products. nih.gov The synthetic pathway generally involves the initial preparation of a substituted benzo[b]thiophene-2-carboxylic acid, which is then converted to the corresponding hydrazide before condensation with an aldehyde. nih.gov

Formation of Benzo[b]thiophene-Containing Schiff Bases and Related Ligands

Schiff bases derived from benzo[b]thiophene are of significant interest due to their versatile coordination chemistry and wide range of biological activities. nih.govsemanticscholar.org These compounds are typically synthesized through the condensation reaction of a benzo[b]thiophene aldehyde, such as benzo[b]thiophene-2-carbaldehyde, with a primary amine or diamine. nih.gov

The reaction is often carried out in a solvent like ethanol (B145695), and the resulting imine (N=CH) functional group is a key structural feature. nih.gov A variety of diamines (e.g., propane-1,3-diamine, hexane-1,6-diamine) can be used to produce bis(benzo[b]thiophene) Schiff bases. nih.gov These ligands can then be used to form stable complexes with various transition metals, such as Ni(II) and Mn(II), leading to new materials with potential applications in catalysis and medicine. rsc.orgrsc.org

The following table presents examples of synthesized benzo[b]thiophene-containing Schiff bases.

Compound NameStarting MaterialsKey ReactionReference
N,N'-(propane-1,3-diyl)bis(1-(benzo[b]thiophen-2-yl))methanimineBenzo[b]thiophene-2-carbaldehyde and propane-1,3-diamineCondensation nih.gov
1-(benzo[b]thiophen-2-yl)-N-(6-((benzo[b]thiophen-2-ylmethylene)amino)hexyl)methanimineBenzo[b]thiophene-2-carbaldehyde and hexane-1,6-diamineCondensation nih.gov
Schiff base from methyl 6-acetamide-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 2-hydroxy-3-methoxybenzaldehydeSubstituted aminobenzothiophene and substituted benzaldehydeCondensation researchgate.net

Development of Novel Spiro-Heterocycles Incorporating the Benzo[b]thiophene Motif

Spiro-heterocycles are a fascinating class of three-dimensional molecules that have gained significant attention in medicinal chemistry. The incorporation of a benzo[b]thiophene moiety into a spirocyclic framework can lead to compounds with unique structural and biological properties.

A common and effective method for synthesizing spiro-oxindole-benzo[b]thiophene derivatives is the 1,3-dipolar cycloaddition reaction. nih.govnih.gov This reaction typically involves an azomethine ylide, generated in situ from isatin and an amino acid (like sarcosine), which then reacts with a dipolarophile. In this context, benzo[b]thiophene-based chalcones serve as the dipolarophiles. nih.gov The reaction proceeds with high regio- and diastereoselectivity, affording complex spiro-pyrrolidine-oxindole systems fused with the benzo[b]thiophene ring. nih.govresearchgate.net

Oxidation of Sulfur Atom to Sulfoxide and Sulfone Derivatives

The sulfur atom in the benzo[b]thiophene ring can be oxidized to form the corresponding sulfoxides (S-oxides) and sulfones (S,S-dioxides). This transformation significantly alters the electronic properties of the molecule, changing the electron-donating thiophene (B33073) sulfur into a strongly electron-accepting sulfoxide or sulfonyl group. mdpi.com

As mentioned previously, benzothiophene S-oxides are valuable synthetic intermediates, particularly for achieving C3-functionalization. nih.govnih.gov The oxidation of benzothiophenes can be accomplished using various oxidizing agents. For instance, ferrate(VI) has been shown to oxidize benzothiophene and its derivatives. researchgate.net The oxidation not only influences the reactivity of the ring system but also modulates the optoelectronic properties of the material, which is relevant for applications in organic electronics. mdpi.com The change in the oxidation state of the sulfur atom also affects molecular packing in the solid state. mdpi.com

C-H Functionalization Approaches for Benzothiophene Derivatives

Direct C-H functionalization is a powerful and atom-economical strategy for modifying aromatic systems like benzo[b]thiophene. nih.gov This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives, making synthetic routes more efficient.

For the benzo[b]thiophene core, C-H functionalization can be achieved through both metal-catalyzed and metal-free methods. nih.govnih.gov Palladium-catalyzed direct arylation is a well-established method for forming C-C bonds at the C2 or C3 positions. organic-chemistry.org However, a significant breakthrough has been the development of metal-free C-H functionalization protocols. An exemplary case is the twofold vicinal C-H functionalization of arenes to construct the benzothiophene ring itself. nih.gov This one-pot annulation proceeds through a sequence involving an interrupted Pummerer reaction, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, and cyclization to yield various benzothiophene products without the need for a metal catalyst. nih.gov This strategy highlights the ongoing evolution of synthetic methods towards more sustainable and efficient chemical transformations.

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Structural Elucidation

A ¹H NMR spectrum for 1-Benzo[b]thiophen-2-yl-ethanol would be expected to provide key information. The spectrum would show distinct signals for the aromatic protons on the benzo[b]thiophene ring, the methine proton (-CH-OH), the hydroxyl proton (-OH), and the methyl protons (-CH₃). The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, quartet), and coupling constants (J, in Hz) would allow for the precise assignment of each proton to its position in the molecule.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the eight carbons of the benzo[b]thiophene core, as well as the two carbons of the ethanol (B145695) side chain (the methine carbon and the methyl carbon). The chemical shifts of these signals would confirm the carbon framework of the compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like alcohols. In an ESI-MS experiment, this compound would typically be detected as a protonated molecule, [M+H]⁺, or as an adduct with a cation like sodium, [M+Na]⁺. The resulting m/z value would confirm the molecular weight of the compound (178.25 g/mol ). guidechem.com

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement for this compound. This precise mass allows for the determination of the compound's elemental formula (C₁₀H₁₀OS) with a high degree of confidence, distinguishing it from other isomers with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad absorption band would be expected in the range of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for both aromatic and aliphatic protons would appear around 2850-3100 cm⁻¹. Additionally, characteristic peaks for C=C stretching in the aromatic ring would be visible in the 1450-1600 cm⁻¹ region, and C-S stretching vibrations associated with the thiophene (B33073) ring would appear at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the conjugated π-electron system of the benzo[b]thiophene moiety.

In studies of benzo[b]thiophene derivatives, UV-Vis spectra are typically recorded in solvents like chloroform (B151607) or methanol (B129727). beilstein-journals.org The spectra of these compounds generally exhibit broad absorption bands in the UV range, which are attributed to π→π* electronic transitions within the aromatic system. For instance, research on related benzo[b]thieno[2,3-d]thiophene derivatives showed distinct absorption peaks that were analyzed to understand their physicochemical characteristics. researchgate.net While specific wavelength maxima for this compound are not detailed in the provided results, the general expectation for benzo[b]thiophene-containing compounds is the presence of characteristic absorption bands that are sensitive to substitution patterns and the solvent environment. beilstein-journals.orgbeilstein-journals.org

Table 1: Representative UV-Vis Absorption Data for Benzo[b]thiophene Derivatives

Compound TypeSolventAbsorption Maxima (λmax, nm)Reference
Benzo[b]thieno[2,3-d]thiophene DerivativesChloroformNot Specified researchgate.net
Dihydropyrido[1,2-a]indolone DerivativesNot SpecifiedNot Specified beilstein-journals.org
2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridinesDichloromethaneNot Specified beilstein-journals.org

Note: This table provides a general representation based on available data for related structures, as specific data for this compound was not found.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and sulfur in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₁₀H₁₀OS. nih.govguidechem.com This comparison serves as a crucial confirmation of the compound's empirical formula and its elemental composition. This technique is a standard characterization method for newly synthesized benzo[b]thiophene derivatives, providing quantitative evidence of their composition. rsc.org

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₀OS)

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0110120.1067.38
HydrogenH1.011010.105.67
OxygenO16.00116.008.98
SulfurS32.07132.0717.99
Total 178.28 100.00

Note: The values are based on the molecular formula C₁₀H₁₀OS and standard atomic weights. nih.gov An experimental result from elemental analysis that closely matches these theoretical percentages would provide strong evidence for the successful synthesis and purity of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-Benzo[b]thiophen-2-yl-ethanol, DFT calculations would typically be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Despite the common application of DFT to organic molecules, specific studies detailing the DFT analysis of this compound are not found in the reviewed literature.

Tautomers are isomers of a compound that readily interconvert, and their relative stability can significantly impact a molecule's biological activity. Computational methods, often in conjunction with DFT, are used to predict the energies of different tautomeric forms to determine the most prevalent species under various conditions. A search of the existing literature did not yield any studies on the tautomeric forms of this compound.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug design for understanding how a ligand might interact with a biological target.

For this compound, molecular docking studies would involve:

Identifying potential protein targets.

Simulating the binding of the compound into the active site of these targets.

Analyzing the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Predicting the binding affinity, which is an estimation of the strength of the interaction.

While molecular docking studies have been performed on various benzo[b]thiophene derivatives, no specific research was found that details the ligand-protein interactions or predicts the binding modes and affinities of this compound with any biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. A review of the literature did not identify any QSAR models that specifically include or have been developed for predicting the activity of this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk candidates and focus resources on molecules with a higher probability of success. For the research compound this compound, in silico computational tools provide a valuable first pass evaluation of its potential pharmacokinetic profile. These predictions are derived from the molecule's structural features and physicochemical properties.

A number of key molecular descriptors for this compound have been calculated and are presented in the table below. These descriptors are fundamental in predicting the compound's behavior within a biological system.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueImplication for ADME
Molecular Weight178.25 g/molFalls within the range for good oral bioavailability (typically <500 g/mol).
XLogP32.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors1Contributes to solubility and potential interactions with biological targets.
Hydrogen Bond Acceptors1Influences solubility and the formation of hydrogen bonds with physiological molecules.
Topological Polar Surface Area (TPSA)20.23 ŲSuggests good potential for cell membrane permeability and oral absorption (typically TPSA <140 Ų for good blood-brain barrier penetration and <90 Ų for good oral bioavailability).

Based on these computed properties, a preliminary ADME profile can be inferred:

Absorption: With a molecular weight well under 500 g/mol , a moderate lipophilicity (XLogP3 of 2.5), and a low topological polar surface area (TPSA) of 20.23 Ų, this compound is predicted to have good oral absorption. These parameters align with established guidelines for drug-likeness, such as Lipinski's Rule of Five, suggesting that the molecule possesses the fundamental physicochemical characteristics required to pass through the gastrointestinal tract and enter the systemic circulation.

Distribution: The predicted moderate lipophilicity also suggests that the compound is likely to distribute into tissues. Its relatively small size and low TPSA may also indicate a potential to cross the blood-brain barrier, although specific transporter interactions would also play a crucial role and are not accounted for in these basic predictions.

Metabolism: The presence of a secondary alcohol group in the ethanol (B145695) side chain provides a likely site for metabolic transformation. Phase I metabolism, such as oxidation to a ketone, or Phase II metabolism, such as glucuronidation or sulfation at the hydroxyl group, are plausible metabolic pathways. The benzothiophene (B83047) ring itself may also be subject to oxidation by cytochrome P450 enzymes.

It is important to note that these are theoretical predictions and that experimental validation is necessary to confirm the actual ADME profile of this compound.

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulation studies focused on this compound have not been extensively reported in the scientific literature, the application of this computational technique would be highly valuable for understanding its conformational flexibility and interactions with biological macromolecules. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of chemical structures.

For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the ethanol side chain to the rigid benzo[b]thiophene ring system. MD simulations could elucidate the preferred spatial arrangements (conformers) of the hydroxyl group and the methyl group relative to the aromatic core.

Key insights that could be gained from molecular dynamics simulations include:

Rotational Energy Barriers: Calculation of the energy barriers associated with the rotation of the ethanol side chain. This would reveal the most stable (lowest energy) conformations and the likelihood of the molecule adopting different shapes.

Solvent Effects: Simulation in an aqueous environment would demonstrate how interactions with water molecules influence the conformational preferences of the compound. The hydroxyl group, in particular, would be expected to form hydrogen bonds with surrounding water molecules, which could stabilize certain conformations.

Binding Conformations: In the context of drug design, if this compound were to be studied as a ligand for a biological target (such as an enzyme or receptor), MD simulations of the ligand-protein complex could reveal the bioactive conformation—the specific shape the molecule adopts when it binds. This information is invaluable for structure-based drug design and the optimization of binding affinity.

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Influence of Substituent Effects on In Vitro Biological Activity

The biological activity of benzo[b]thiophene derivatives is significantly modulated by the nature and position of substituents on the bicyclic ring system. Studies on various analogs have demonstrated that even minor chemical modifications can lead to substantial changes in potency and selectivity.

For instance, in a series of benzo[b]thiophene-chalcone hybrids designed as cholinesterase inhibitors, the introduction of different substituents on the chalcone (B49325) moiety led to varying inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Specifically, a chlorine or methyl substituent resulted in the highest inhibitory potency against AChE, suggesting that a small pocket in the enzyme's active site can accommodate these groups. rsc.org

In another study focusing on benzo[b]thiophene derivatives as potential anticancer agents targeting the RhoA/ROCK pathway, the nature of the carboxamide at the C-3 position and a 1-methyl-1H-pyrazolyl group at the C-5 position were found to enhance anti-proliferative activity. nih.gov Furthermore, research on 6-aminobenzo[b]thiophene 1,1-dioxide analogs revealed that the introduction of a methoxybenzylamino group resulted in a compound with optimized physicochemical characteristics for potential therapeutic applications. acs.org

The electronic properties of substituents also play a critical role. In the development of benzo[b]thieno[2,3-c]quinolones as antitumor agents, 2-imidazolinyl-substituted derivatives displayed prominent activity. nih.gov This highlights the importance of charged or polar groups in mediating interactions with biological targets.

The following table summarizes the observed effects of various substituents on the in vitro biological activity of benzo[b]thiophene analogs:

Compound Series Substituent Modification Observed Effect on In Vitro Activity Reference
Benzo[b]thiophene-chalconesChlorine or methyl on chalcone moietyIncreased AChE inhibition rsc.org
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxidesCarboxamide at C-3 and 1-methyl-1H-pyrazolyl at C-5Enhanced anti-proliferative activity nih.gov
6-Aminobenzo[b]thiophene 1,1-dioxidesMethoxybenzylamino groupOptimized physicochemical properties acs.org
Benzo[b]thieno[2,3-c]quinolones2-Imidazolinyl substitutionProminent antitumor activity nih.gov

Stereochemical Influences on Activity and Selectivity in Biological Assays

The presence of a chiral center, such as the one in 1-benzo[b]thiophen-2-yl-ethanol, introduces the possibility of stereoisomerism, where enantiomers can exhibit different biological activities and selectivities. While specific studies on the stereoselectivity of this compound are limited, the importance of stereochemistry is well-established for other bioactive benzo[b]thiophene derivatives.

For example, in the synthesis of benzo[b]thiophene 1,1-dioxide analogs, the oxa-Michael addition of methanol (B129727) to the double bond of the thiophene (B33073) ring resulted in the formation of an enantiomeric product, indicating that reactions at this scaffold can be stereospecific. acs.org

Elucidation of Key Structural Motifs for Specific Molecular Interactions

Molecular docking and modeling studies on various benzo[b]thiophene analogs have helped to elucidate the key structural motifs responsible for their interaction with specific biological targets. These studies provide a rational basis for understanding the observed SAR and for the design of new, more potent compounds.

In a study of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives as 5-HT1A serotonin (B10506) receptor ligands, molecular docking revealed the importance of electrostatic interactions in binding affinity. nih.gov Similarly, for a series of benzo[b]thiophen-3-ol derivatives acting as monoamine oxidase (MAO) inhibitors, docking studies highlighted potential binding site interactions that could be optimized by modifying the aryl substituents. nih.gov

The benzo[b]thiophene ring itself often serves as a crucial hydrophobic anchor, fitting into hydrophobic pockets within the target protein. The heteroatom, sulfur, can participate in specific interactions, and the aromatic system can engage in π-π stacking with aromatic amino acid residues. The hydroxyl group of the ethanol (B145695) side chain in this compound is a potential hydrogen bond donor and acceptor, a critical feature for anchoring the ligand to the active site of many enzymes and receptors.

Analog Design and Optimization for Enhanced Potency and Selectivity in Pre-clinical Models

The insights gained from SAR and molecular modeling studies have guided the rational design and optimization of benzo[b]thiophene analogs with enhanced potency and selectivity. This often involves a multi-parameter optimization process, targeting improved pharmacological activity while maintaining favorable physicochemical properties.

One common strategy is the introduction of various substituents to explore the chemical space around the core scaffold. For example, a series of novel benzo[b]thiophene-chalcones were synthesized and evaluated as cholinesterase inhibitors, leading to the identification of compounds with significant BChE inhibitory activity. rsc.org

Another approach involves the synthesis of hybrid molecules that combine the benzo[b]thiophene motif with other pharmacophores. This was demonstrated in the design of benzo[b]thiophene acylhydrazones as antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov

The optimization process can also involve modifying the core scaffold itself. For instance, the oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfone (1,1-dioxide) has been shown to be a key modification in the development of STAT3 inhibitors. acs.org

The following table provides examples of analog design strategies based on the this compound scaffold:

Analog Series Design Strategy Therapeutic Target/Application Reference
Benzo[b]thiophene-chalconesHybridization with chalcone moietyCholinesterase inhibition rsc.org
Benzo[b]thiophene acylhydrazonesHybridization with acylhydrazone moietyAntimicrobial agents nih.gov
Benzo[b]thiophene 1,1-dioxidesOxidation of the sulfur atomSTAT3 inhibition acs.org
Benzo[b]thieno[2,3-c]quinolonesRing fusion to form quinoloneAntitumor agents nih.gov

Correlation of Structural Parameters with Experimental Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the structural or physicochemical properties of a series of compounds with their biological activities. While specific QSAR studies on this compound are not available, several studies on related benzo[b]thiophene derivatives have been published.

These studies often employ various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build mathematical models that can predict the biological activity of new, unsynthesized compounds. For example, 2D and 3D-QSAR studies on a series of benzothiophene (B83047) derivatives as Plasmodium falciparum N-myristoyltransferase (PfNMT) inhibitors identified polar interactions (electrostatic and hydrogen-bonding properties) as the major molecular features affecting inhibitory activity and selectivity. nih.gov

In another study on substituted benzothiophene and thienothiophene carboxanilides with antitumor activity, 3D-QSAR analysis identified the molecular properties that have the highest impact on their efficacy. nih.govresearchgate.net These models can guide the design of new analogs with improved anticancer properties.

Applications As Chemical Probes and in Materials Science Academic Research

Development of Fluorescent Probes for In Vitro Biological Systems

The inherent fluorescence of certain thiophene-based compounds makes them attractive candidates for the development of molecular probes for biological imaging and sensing. While direct studies on 1-Benzo[b]thiophen-2-yl-ethanol as a fluorescent probe are not extensively documented, research on related benzo[b]thiophene derivatives highlights the potential of this heterocyclic system in creating probes for in vitro biological applications.

Thiophene-based chemosensors are recognized for their utility in detecting metal ions within biological and environmental contexts. nih.gov The coordination of a metal ion to a thiophene-containing fluorescent chemosensor can lead to a detectable change in its emission intensity, either through a chelation-enhanced fluorescence effect (CHEF) or a chelation-enhanced quenching effect (CHEQ). nih.gov For instance, thiophene (B33073) derivatives have been successfully employed in the design of fluorescent "turn-on" sensors for biologically significant ions like Al³⁺ and Zn²⁺. nih.govmdpi.com These sensors often work by modulating processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) upon ion binding.

Furthermore, the structural characteristics of benzo[b]thiophene derivatives, such as their planarity and electron-rich nature, can contribute to favorable photophysical properties. researchgate.net Studies on benzothiazolylthienothiophenes, which share the thiophene core, have shown that their fluorescent properties are tunable based on the nature of their substituents. researchgate.net An increase in the electron-withdrawing nature of substituents can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption and fluorescence bands. researchgate.net This principle of substituent effects could be applied to derivatives of this compound to fine-tune their fluorescent properties for specific biological targets.

The development of such probes is crucial for visualizing the distribution and concentration of specific analytes in living cells and tissues, which can provide valuable insights into cellular processes and disease states. mdpi.comacs.org The benzo[b]thiophene scaffold, as seen in derivatives of this compound, offers a versatile platform for the design of novel fluorescent probes for in vitro biological systems.

Chemical Biology Tools for Target Identification and Pathway Elucidation

In the field of chemical biology, small molecules are indispensable tools for probing biological systems, identifying protein targets, and elucidating complex cellular pathways. Benzo[b]thiophene derivatives have emerged as a "privileged structure" in medicinal chemistry and by extension, in chemical biology, due to their ability to interact with a wide range of biological targets. researchgate.netnih.gov

While this compound itself is primarily known as a key intermediate in the synthesis of the 5-lipoxygenase inhibitor Zileuton, its derivatives have been explored for various biological activities. mdpi.comresearchgate.net The synthesis of libraries of benzo[b]thiophene derivatives allows for screening against various cellular and biochemical assays to identify compounds with specific biological effects. For example, benzo[b]thiophene derivatives have been investigated as potential anticancer, antimicrobial, and anti-inflammatory agents. rsc.orgnih.govnih.gov

A compound identified from such a screen can be developed into a chemical probe. To be an effective tool, a chemical probe should ideally have high potency and selectivity for its target. Once a benzo[b]thiophene-based hit is identified, chemical modifications can be made to introduce reactive groups or tags (like biotin (B1667282) or a fluorescent dye) for target identification studies, such as affinity chromatography or fluorescence microscopy.

The broad biological activities of benzo[b]thiophenes suggest their interaction with multiple cellular pathways. nih.gov For instance, the discovery of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors provides a starting point for developing chemical probes to study STAT3 signaling pathways, which are often dysregulated in cancer. nih.gov These probes could be used to investigate the role of STAT3 in cell proliferation, survival, and migration. nih.gov

Integration into Functional Materials and Optoelectronic Devices

The benzo[b]thiophene core is a key component in the design of organic semiconducting materials for applications in optoelectronics. Specifically, polymers and small molecules based on benzo[1,2-b:4,5-b']dithiophene (BDT), a fused-ring system containing two thiophene units, have shown exceptional performance in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.govacs.org

The rigid and planar structure of the BDT unit facilitates efficient charge transport, a critical property for semiconducting materials. researchgate.net Polymers incorporating BDT have become dominant donor materials in OPV cells, leading to significant advancements in power conversion efficiencies. acs.org The properties of these polymers can be fine-tuned by modifying the side chains on the benzo[b]thiophene core or by copolymerizing it with various electron-accepting units. mit.eduacs.org For example, the introduction of fluorine atoms or alkoxycarbonyl-thiophene groups can modulate the energy levels and morphology of the resulting polymers, thereby enhancing device performance. acs.org

While research has predominantly focused on BDT-based materials, the fundamental properties of the benzo[b]thiophene scaffold suggest that derivatives of this compound could potentially serve as precursors or building blocks for novel functional materials. The hydroxyl group of this compound could be functionalized to enable its polymerization or incorporation into larger conjugated systems. The development of new benzo[b]thiophene-based materials continues to be an active area of research, with the aim of creating more efficient and stable organic electronic devices. rsc.org

BDT-based Polymer Application Key Finding
HMPBDTOPVLow HOMO energy level (-5.70 eV), but large bandgap (2.31 eV) and phase separation limited efficiency. acs.org
PBDT-BTOPVLower bandgap (1.78 eV) and improved morphology led to better efficiency than HMPBDT. acs.org
PBDB-T-2ClOPVChlorination of the polymer backbone increased hole mobility and power conversion efficiency. acs.org

Design of Ligands for Metal Complexes in Coordination Chemistry

The sulfur atom in the thiophene ring of benzo[b]thiophene derivatives makes them effective ligands for coordinating with transition metals. The resulting metal complexes have diverse applications, including catalysis and medicinal chemistry. acs.org

Derivatives of benzo[b]thiophene have been used to synthesize ligands for various metal complexes. For example, benzo[b]thiophene-based thiosemicarbazone ligands have been reacted with ruthenium to form "piano-stool" type organoruthenium complexes. researchgate.netnih.gov These complexes have been characterized by various spectroscopic methods and single-crystal X-ray diffraction, revealing a distorted octahedral geometry around the Ru(II) ion where the ligand coordinates through the thiocarbonyl sulfur and azomethine nitrogen atoms. researchgate.netnih.gov Some of these ruthenium complexes have shown promising anticancer activity, highlighting the potential of using benzo[b]thiophene ligands to develop new metallodrugs. researchgate.netnih.gov

In another example, benzo[b]thiophene has been used as a ligand in rhenium complexes to model the adsorption of thiophenic compounds on hydrodesulfurization catalysts. acs.org These studies provide fundamental insights into the coordination and activation of thiophenes on metal surfaces, which is crucial for developing more efficient catalysts for removing sulfur from fossil fuels.

The hydroxyl group in this compound offers a potential coordination site in addition to the thiophene sulfur, allowing for the formation of bidentate or even multidentate ligands. The design and synthesis of new benzo[b]thiophene-based ligands and their metal complexes is an active field of research with potential applications in catalysis, materials science, and medicine. rsc.org

Metal Complex Metal Center Application/Study
[RuCl(η⁶-p-cymene)(N,S-L)]PF₆Ruthenium(II)Anticancer agents
Cp'(CO)₂Re(BT)RheniumModel for hydrodesulfurization catalysts

Role in Mechanistic Investigations of Biological Processes (e.g., Enzyme Inhibition Mechanisms)

This compound and its derivatives are valuable tools for investigating the mechanisms of biological processes, particularly enzyme inhibition. The compound itself is a key chiral intermediate for the synthesis of Zileuton, an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. mdpi.comresearchgate.net

The kinetic resolution of racemic this compound using enzymes is a well-studied process that provides insights into enzyme stereoselectivity. Lipase (B570770) B from Candida antarctica (CALB) has been effectively used to catalyze the enantioselective acylation of racemic this compound, allowing for the separation of its enantiomers. mdpi.comubbcluj.ro Such studies are crucial for understanding how enzymes recognize and process chiral substrates, and for developing efficient biocatalytic methods for producing enantiomerically pure compounds.

Furthermore, derivatives of benzo[b]thiophene have been shown to inhibit other enzymes. For instance, certain benzo[b]thiophene-derived Schiff base metal complexes have demonstrated inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. rsc.org Benzo[b]thiophene 1,1-dioxide derivatives have been identified as inhibitors of STAT3, a transcription factor implicated in cancer. nih.gov Mechanistic studies on how these compounds inhibit their target enzymes can involve techniques such as enzyme kinetics, molecular docking, and structural biology. These investigations can reveal the specific binding interactions between the inhibitor and the enzyme's active site, providing a rational basis for the design of more potent and selective inhibitors. nih.gov

The use of this compound and its derivatives in mechanistic studies contributes to a deeper understanding of fundamental biological processes and provides a foundation for the development of new therapeutic agents.

Q & A

Q. What are the common synthetic routes for 1-Benzo[b]thiophen-2-yl-ethanol?

The synthesis typically involves two stages: (1) constructing the benzo[b]thiophene core and (2) introducing the ethanol moiety. A practical approach is the Friedel-Crafts acylation of benzo[b]thiophene derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃), followed by reduction of the resulting ketone to the alcohol using NaBH₄ or LiAlH₄ . Alternative methods include cross-coupling reactions or oxidative hydroxymethylation of pre-functionalized benzo[b]thiophenes .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the aromatic proton environment and ethanol group (δ ~4.8 ppm for the hydroxyl-bearing CH₂) .
  • FTIR : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1600–1450 cm⁻¹ (aromatic C=C) .
  • Mass Spectrometry (EI-MS) : To verify molecular weight and fragmentation patterns (e.g., loss of H₂O or cleavage of the ethanol group) .
  • TLC/HPLC : For purity assessment .

Q. What are the solubility and stability properties of this compound under different conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability tests should account for oxidation of the ethanol group; storage under inert atmosphere (N₂/Ar) at low temperatures (-20°C) is recommended. Compatibility with common lab materials (e.g., glass, PTFE) is confirmed, but avoid prolonged exposure to acidic/basic conditions .

Q. How to assess purity and identify potential impurities in synthesized batches?

Use chromatographic methods:

  • TLC : Compare Rf values against a reference standard .
  • HPLC with UV/Vis detection : Quantify impurities using reverse-phase C18 columns and methanol/water gradients .
    Common impurities include unreacted ketone intermediates or oxidation by-products (e.g., benzo[b]thiophene-2-carboxylic acid) .

Advanced Research Questions

Q. How to optimize the catalytic system for synthesizing this compound to improve yield?

Key variables include:

  • Catalyst selection : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
  • Solvent effects : Use dichloroethane instead of DCM for higher boiling points and better acylation efficiency .
  • Temperature control : Gradual heating (40–60°C) minimizes decomposition during reduction steps .
    Advanced techniques like flow chemistry can enhance scalability and reproducibility .

Q. How to resolve contradictions in NMR data for structural confirmation?

  • 2D NMR (COSY, HSQC) : Clarify coupling patterns and assign aromatic protons unambiguously .
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values to validate assignments .
  • X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethanol/water), this provides definitive structural proof .

Q. What strategies address low yields in the reduction step of ketone intermediates?

  • Protecting groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent side reactions during reduction .
  • Alternative reducing agents : Use BH₃·THF instead of NaBH₄ for sterically hindered ketones .
  • Microwave-assisted synthesis : Reduce reaction time and improve selectivity .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • QSAR models : Correlate substituent effects on the benzo[b]thiophene ring with reaction outcomes (e.g., Hammett constants) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .

Q. How to design experiments to study the compound’s potential biological activities?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram+/Gram- bacteria .
  • Antioxidant studies : Use DPPH radical scavenging assays to quantify activity .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess therapeutic potential .

Q. How to investigate contradictions in reported biological activity data?

  • Dose-response curves : Confirm whether effects are concentration-dependent or artifacts .
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation explains inconsistent results .
  • Isomer analysis : Check for enantiomeric impurities (e.g., via chiral HPLC) that may alter activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.